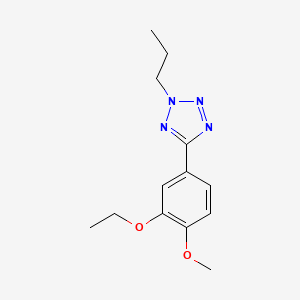
4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as TEQ, is a synthetic compound that has shown promising results in scientific research. TEQ belongs to the family of quinolone derivatives, which are known for their diverse biological activities, including antitumor, antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation, and the NF-κB pathway, which is involved in inflammation and immune response. 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to modulate the expression of several genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and autophagy in cancer cells. In addition, 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to have a low toxicity profile in vitro and in vivo.
Advantages and Limitations for Lab Experiments
4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to cross the blood-brain barrier, and its low toxicity profile. However, 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione also has some limitations, including its poor solubility in water and its limited bioavailability in vivo.
Future Directions
4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has shown promising results in preclinical studies, and there are several future directions for its development as a potential therapeutic agent. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in vivo to determine the optimal dosing and administration route. Furthermore, the potential of 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione as a combination therapy with other anticancer agents or neuroprotective agents should be explored. Finally, the development of 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Scientific Research Applications
4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and prostate cancer cells, through the induction of apoptosis and cell cycle arrest. In addition, 4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to protect neuronal cells from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-12-8-6-11(7-9-12)13-10-16(20)18-14-4-3-5-15(19)17(13)14/h6-9,13H,2-5,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMJZOIYKMQECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4437962.png)

![1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4437980.png)
![2-methyl-1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B4437993.png)

![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)alanine](/img/structure/B4438007.png)
![5-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylsulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4438010.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4438030.png)
![N-(2,3-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438035.png)
![methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4438046.png)
![1-(2-ethoxyphenyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4438050.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4438053.png)
![(3S*,4S*)-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4438058.png)